molecular formula C15H14O2 B161299 4-(3,4-Dihydro-2H-chromen-3-yl)phenol CAS No. 137524-96-0

4-(3,4-Dihydro-2H-chromen-3-yl)phenol

Cat. No. B161299
M. Wt: 226.27 g/mol
InChI Key: CEBCNQDOUUFDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydro-2H-chromen-3-yl)phenol, also known as Chromanol 293B, is a synthetic compound that is widely used in scientific research. This compound belongs to the class of chromanols, which are known to modulate the activity of ion channels. Chromanol 293B has been extensively studied for its potential use as a pharmacological agent in the treatment of various diseases.

Mechanism Of Action

4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B exerts its pharmacological effects by binding to the pore-forming region of ion channels, thereby blocking ion flow through the channel. The exact mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is not fully understood, but it is believed to involve interactions with specific amino acid residues within the channel pore. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have a high affinity for the hERG channel, with an IC50 value of approximately 1 μM.

Biochemical And Physiological Effects

4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have several biochemical and physiological effects. In addition to blocking ion channels, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells. Furthermore, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to protect against oxidative stress and to promote the survival of neurons.

Advantages And Limitations For Lab Experiments

4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is a valuable pharmacological tool for studying the activity of ion channels. One advantage of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is its high affinity for the hERG channel, which makes it a potent blocker of this channel. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is also relatively easy to synthesize and has a long shelf life. However, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has some limitations for lab experiments. For example, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has a relatively low solubility in water, which can make it difficult to prepare stock solutions. Additionally, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have off-target effects on other ion channels, which can complicate the interpretation of data.

Future Directions

There are several future directions for the use of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B in scientific research. One potential application is in the development of new drugs for the treatment of cardiac arrhythmias. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to be a potent blocker of the hERG channel, which is the target of many drugs used to treat cardiac arrhythmias. Therefore, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B could be used as a lead compound for the development of new drugs that target this channel. Another potential application of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is in the treatment of cancer. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, suggesting that it could be used as a chemotherapeutic agent. Finally, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B could be used to study the activity of other ion channels, including Kv1.5 and BKCa, which are involved in various physiological processes. By studying the activity of these channels, researchers could gain a better understanding of their role in disease and develop new treatments that target these channels.

Synthesis Methods

4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B can be synthesized by the reaction of 3,4-Dihydro-2H-chromen-3-ol with phenol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B. The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is relatively straightforward and can be achieved in a few steps with high yield.

Scientific Research Applications

4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been extensively used in scientific research as a pharmacological tool to study the activity of ion channels. Specifically, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to block the activity of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is known to play a critical role in cardiac repolarization and is the target of many drugs used to treat cardiac arrhythmias. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has also been shown to block other ion channels, including the voltage-gated potassium channel Kv1.5 and the calcium-activated potassium channel BKCa. These channels are involved in various physiological processes, including neuronal excitability, smooth muscle contraction, and immune cell activation.

properties

CAS RN

137524-96-0

Product Name

4-(3,4-Dihydro-2H-chromen-3-yl)phenol

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(3,4-dihydro-2H-chromen-3-yl)phenol

InChI

InChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2

InChI Key

CEBCNQDOUUFDEX-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O

Canonical SMILES

C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O

synonyms

Phenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI)

Origin of Product

United States

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